2-(2-methylphenyl)ethane-1-sulfonamide
Description
Overview of Sulfonamide Chemistry and its Academic Significance in Organic Synthesis
Sulfonamides are a cornerstone of modern organic and medicinal chemistry, primarily recognized for their role as the first class of synthetic antimicrobial agents. researchgate.net The sulfonamide functional group, with its characteristic -SO₂NH- linkage, imparts a unique set of physicochemical properties to molecules, including stability, polarity, and the ability to participate in hydrogen bonding. researchgate.netzenodo.org These attributes have made sulfonamides not only crucial therapeutic agents but also valuable intermediates and protecting groups in organic synthesis. ingentaconnect.com
The academic significance of sulfonamides in organic synthesis is multifaceted. They are frequently employed to protect amine functionalities during complex multi-step syntheses due to their stability under a wide range of reaction conditions and the relative ease of their introduction and removal. ingentaconnect.com Furthermore, the sulfonamide moiety can act as a directing group in various chemical transformations, enabling regioselective functionalization of aromatic and aliphatic systems. Recent advancements have focused on developing novel and more efficient methods for sulfonamide synthesis, moving beyond traditional approaches to include metal-catalyzed cross-coupling reactions and C-H functionalization, which offer greater scope and milder conditions. uvm.eduresearchgate.net
Historical Development and Evolution of Sulfonamide Research Paradigms
The history of sulfonamides began in the early 20th century with the discovery of the antibacterial properties of a red azo dye, Prontosil, by Gerhard Domagk in 1932. researchgate.netopenaccesspub.org This discovery, which earned Domagk the Nobel Prize in Physiology or Medicine in 1939, marked a paradigm shift in medicine, heralding the age of chemotherapy. researchgate.net It was soon discovered that Prontosil was a prodrug, metabolized in the body to the active antibacterial agent, sulfanilamide (B372717). openaccesspub.org
This initial breakthrough sparked a "sulfa craze," leading to the synthesis and evaluation of thousands of sulfonamide derivatives in the late 1930s and early 1940s. researchgate.net This era of research focused primarily on enhancing the antibacterial efficacy and reducing the toxicity of these compounds. The research paradigm evolved from simple structural modifications of the sulfanilamide core to the development of sulfonamides with diverse pharmacological activities beyond their antimicrobial effects. ajchem-b.com For instance, the observation that some sulfonamides caused hypoglycemia as a side effect led to the development of sulfonylurea drugs for the treatment of type 2 diabetes. openaccesspub.org Similarly, other sulfonamide derivatives were found to possess diuretic, anticonvulsant, and anti-inflammatory properties. ekb.eg This evolution demonstrates a shift from a singular focus on antibacterial agents to a broader exploration of the sulfonamide scaffold as a privileged structure in drug discovery. ajchem-b.comajchem-b.com
Structural Classification and Diverse Chemical Roles of Sulfonamide Compounds
Sulfonamides can be broadly classified based on their chemical structure, which in turn dictates their chemical and biological roles. A primary classification distinguishes between antibacterial and non-antibacterial sulfonamides. ajchem-b.com Antibacterial sulfonamides typically feature an aromatic amine group, which is crucial for their mechanism of action. frontiersrj.com Non-antibacterial sulfonamides lack this feature and encompass a wide array of therapeutic agents. ajchem-b.com
Further classification can be based on the substitution pattern of the sulfonamide nitrogen and the nature of the R group attached to the sulfonyl moiety. These structural variations give rise to the diverse chemical roles of sulfonamides. For example, benzenesulfonamide (B165840) derivatives are a significant class of inhibitors for carbonic anhydrases, enzymes involved in various physiological processes. nih.govtandfonline.com The sulfonamide group acts as a zinc-binding group in the enzyme's active site. tandfonline.com Other sulfonamides have been designed to target specific enzymes or receptors, leading to their use as anticancer agents, antiviral drugs, and treatments for a range of other conditions. ekb.egnih.govnih.gov The ability of the sulfonamide scaffold to be readily modified allows for the fine-tuning of its electronic and steric properties, enabling the design of compounds with specific biological activities. ajchem-b.com
Rationale for In-depth Academic Investigation of 2-(2-Methylphenyl)ethane-1-sulfonamide
While direct academic studies on this compound are not extensively reported in the literature, a strong rationale for its investigation can be constructed based on the established importance of its structural components. The 2-phenylethanesulfonamide (B1266341) framework is a known pharmacophore in various biologically active molecules. For instance, derivatives of 2-arylethenesulfonamides have been synthesized and evaluated as potent anticancer agents that target microtubules. nih.govnih.gov
The investigation of structurally related compounds provides further impetus. For example, studies on benzenesulfonamide derivatives have shown that even small changes in substitution patterns can lead to significant differences in their inhibitory activity against enzymes like carbonic anhydrase. nih.gov Therefore, the systematic exploration of isomers such as this compound is a logical step in mapping the structure-activity relationships within this class of compounds. Such research could uncover novel biological activities or lead to the development of more potent and selective therapeutic agents. The synthesis and characterization of this compound would also contribute to the broader understanding of how structural modifications in the sulfonamide class influence their chemical and biological properties.
Data Tables
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₂S | - |
| Molecular Weight | 199.27 g/mol | - |
| XLogP3 | 1.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Topological Polar Surface Area | 68.5 Ų | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 247 | PubChem |
Note: The data in this table is based on computational predictions from the PubChem database, as extensive experimental data for this specific compound is not available in peer-reviewed literature.
Table 2: Comparison of Related Sulfonamide Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| This compound | C₉H₁₃NO₂S | 199.27 | Ethane (B1197151) bridge between sulfonamide and phenyl ring |
| 1-(2-Methylphenyl)ethane-1-sulfonamide | C₉H₁₃NO₂S | 199.27 | Sulfonamide and phenyl group on the same carbon |
| 2-(2-Chlorophenyl)ethane-1-sulfonamide | C₈H₁₀ClNO₂S | 219.69 | Chloro-substituted phenyl ring |
| 2-Phenylethanesulfonamide | C₈H₁₁NO₂S | 185.24 | Unsubstituted phenyl ring |
This comparative table highlights the subtle structural differences between this compound and some of its close analogs, providing a basis for understanding potential variations in their chemical and biological properties.
Structure
3D Structure
Properties
CAS No. |
919354-00-0 |
|---|---|
Molecular Formula |
C9H13NO2S |
Molecular Weight |
199.27 g/mol |
IUPAC Name |
2-(2-methylphenyl)ethanesulfonamide |
InChI |
InChI=1S/C9H13NO2S/c1-8-4-2-3-5-9(8)6-7-13(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12) |
InChI Key |
NYNWVPBASGYWTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CCS(=O)(=O)N |
Purity |
95 |
Origin of Product |
United States |
Comprehensive Synthetic Methodologies for 2 2 Methylphenyl Ethane 1 Sulfonamide and Its Analogues
Retrosynthetic Analysis of the 2-(2-Methylphenyl)ethane-1-sulfonamide Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, readily available starting materials. For this compound (I), several logical disconnections can be proposed, highlighting the key bond formations required for its synthesis.
The most common and direct disconnection is that of the sulfur-nitrogen (S-N) bond. This is a standard strategy in sulfonamide synthesis and leads to two key synthons: a sulfonyl electrophile, specifically 2-(2-methylphenyl)ethane-1-sulfonyl chloride (II), and a nucleophilic nitrogen source, such as ammonia or an ammonia equivalent. This approach is foundational to the classical methods of sulfonamide preparation. thieme-connect.comresearchgate.net
A second disconnection can be made at the carbon-sulfur (C-S) bond. This pathway suggests constructing the sulfonyl moiety onto the carbon framework. This would involve a precursor like 2-(2-methylphenyl)ethyl halide (III) reacting with a sulfur dioxide source or equivalent, followed by amination. Modern methods utilizing sulfur dioxide surrogates often follow this logic. thieme-connect.com
A third, more convergent, retrosynthetic approach involves the disconnection of the carbon-carbon (C-C) bond between the ethyl chain and the aromatic ring. This strategy would employ a cross-coupling reaction, for instance, between a vinylsulfonamide synthon and an organometallic reagent derived from 2-methylbenzyl bromide (IV), to assemble the carbon skeleton late in the synthesis.
Figure 1: Retrosynthetic Analysis of this compound
This diagram illustrates three primary retrosynthetic pathways for the target molecule, focusing on the key bond disconnections that inform the choice of synthetic strategy.
Classical and Established Approaches to Sulfonamide Synthesis Applicable to this compound Precursors
Traditional methods for synthesizing sulfonamides have been in use for decades and are characterized by their reliability, though they often involve harsh reagents and conditions. nih.govnih.gov These approaches primarily rely on the pre-formation of a highly reactive sulfonyl chloride intermediate.
The quintessential method for forming the sulfonamide bond is the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.orgfrontiersrj.com In the context of synthesizing this compound, this would involve reacting 2-(2-methylphenyl)ethane-1-sulfonyl chloride with ammonia. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid (HCl) byproduct that is generated. wikipedia.org This reaction forms the basis of the Hinsberg test, a classic chemical method for distinguishing between primary, secondary, and tertiary amines. wikipedia.org The formation of a crystalline sulfonamide derivative is a traditional technique used to identify amines by their melting points. wikipedia.org
The success of the classical sulfonylation approach is contingent on the availability of the corresponding sulfonyl chloride precursor. nih.gov The synthesis of these intermediates is a critical step. For arylsulfonyl chlorides, two dominant methods are employed: electrophilic aromatic substitution (EAS) using chlorosulfonic acid and the oxidative chlorination of organosulfur compounds like thiols or disulfides. nih.gov
However, for an alkylsulfonyl chloride like 2-(2-methylphenyl)ethane-1-sulfonyl chloride, the EAS approach is not applicable. Instead, its synthesis would rely on methods such as:
Oxidative Chlorination of Thiols: The corresponding thiol, 2-(2-methylphenyl)ethane-1-thiol, can be subjected to oxidative chlorination. This process traditionally uses hazardous reagents like aqueous chlorine. nih.gov
The Reed Process: This involves the free-radical reaction of an alkane with sulfur dioxide and chlorine under UV light, though it is generally more suitable for simpler, unfunctionalized alkanes.
These classical methods, while effective, suffer from limitations such as the use of corrosive and hazardous reagents and potential difficulties in controlling regioselectivity for more complex aromatic analogues. nih.gov
| Method | Precursor | Reagents | Key Features | Citations |
| Sulfonylation of Amine | 2-(2-methylphenyl)ethane-1-sulfonyl chloride | Ammonia, Pyridine (or other base) | Classic, reliable S-N bond formation; requires a base to neutralize HCl. | wikipedia.org |
| Oxidative Chlorination | 2-(2-methylphenyl)ethane-1-thiol | Chlorine (Cl₂), Water | Prepares the required sulfonyl chloride; often involves hazardous reagents. | nih.gov |
Modern and Emerging Synthetic Routes to this compound
To overcome the limitations of classical methods, significant research has focused on developing more efficient, versatile, and environmentally benign routes to sulfonamides. These modern approaches often employ catalytic systems and novel reagents.
Transition metal catalysis has revolutionized the synthesis of complex molecules, including sulfonamides. nih.gov These methods often allow for the convergent assembly of the target molecule, avoiding the pre-synthesis of harsh sulfonyl chloride intermediates.
Palladium and Copper Catalysis: Palladium- and copper-catalyzed cross-coupling reactions are prominent. For instance, arylboronic acids can be coupled with a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and an amine in a one-pot process to yield sulfonamides. thieme-connect.comacs.org This strategy offers broad functional group tolerance and allows for the late-stage introduction of structural diversity. thieme-connect.comnih.gov A similar approach could be envisioned starting from 2-(2-methylphenyl)ethylboronic acid.
Photoredox Catalysis: A synergistic approach combining photoredox and copper catalysis enables the direct, three-component synthesis of sulfonamides from aryl radical precursors, a variety of amines (both electron-rich and electron-deficient), and a sulfur dioxide source. thieme-connect.comacs.org This method proceeds under mild conditions at room temperature.
Organocatalysis: Non-metal catalytic systems are also emerging. For example, Eosin (B541160) Y, an organic dye, can function as a photoredox catalyst for the sulfonylation of phenylhydrazines with thiols in an environmentally friendly solvent system. organic-chemistry.org N-Heterocyclic Carbenes (NHCs) have also been used to activate substrates in sulfonamide synthesis, offering mild reaction conditions and broad compatibility. thieme-connect.com
| Catalytic System | Substrates | Key Features | Citations |
| Palladium/Copper Catalysis | Boronic Acids, SO₂ Surrogate (DABSO), Amines | One-pot, three-component reaction; high functional group tolerance. | thieme-connect.comnih.govacs.org |
| Synergistic Photoredox/Copper | Aryl Radical Precursors, SO₂ Source, Amines | Mild conditions (room temp, visible light); broad amine scope. | thieme-connect.comacs.org |
| Organocatalysis (e.g., Eosin Y) | Phenylhydrazines, Thiols | Metal-free photoredox catalysis; uses green solvents. | organic-chemistry.org |
The principles of green chemistry aim to reduce waste, avoid hazardous substances, and improve energy efficiency in chemical synthesis. tandfonline.com Several modern sulfonamide syntheses align with these goals.
Mechanochemistry: A solvent-free, mechanochemical protocol for sulfonamide synthesis has been developed using a ball mill. rsc.org This one-pot, two-step procedure converts disulfides into sulfonamides via in-situ generation of the sulfonyl chloride, using solid sodium hypochlorite (B82951) as the oxidant. This method is cost-effective and environmentally friendly. rsc.org
Synthesis in Water: Performing reactions in water instead of organic solvents is a key green chemistry objective. A facile synthesis of sulfonamides in aqueous media under dynamic pH control has been reported. rsc.org This method uses equimolar amounts of reactants and avoids organic bases, with product isolation achieved by simple filtration. rsc.org
Atom Economy and Step-Economy: Direct oxidative coupling of thiols and amines to form sulfonamides is a highly efficient strategy. rsc.org This approach streamlines synthetic routes by forming multiple bonds in a single step, which maximizes atom economy and reduces waste generation. rsc.org
Electrosynthesis: Conceptually new routes using electrochemistry avoid harsh chemical oxidants and reagents, offering a simpler and greener path to sulfonamides. chemistryworld.com
Use of SO₂ Surrogates: The use of stable, solid sulfur dioxide surrogates like DABSO is a significant improvement over using gaseous and toxic SO₂. thieme-connect.comorganic-chemistry.org
| Green Approach | Description | Advantages | Citations |
| Mechanochemistry | Solvent-free synthesis in a ball mill from disulfides. | Eliminates organic solvents, cost-effective, metal-free. | rsc.org |
| Aqueous Synthesis | Reaction of sulfonyl chlorides and amines in water with pH control. | Avoids organic solvents and bases, simple workup. | rsc.org |
| Oxidative Coupling | Direct reaction of thiols and amines to form the S-N bond. | High atom- and step-economy, reduces waste. | rsc.org |
| Electrosynthesis | Electrochemical methods to form sulfonamides. | Avoids harsh chemical reagents, conceptually novel. | chemistryworld.com |
Multicomponent Reactions for Constructing Sulfonamide Scaffolds
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules from three or more starting materials in a single synthetic operation. nih.gov This approach is characterized by high atom economy, step economy, and the ability to generate diverse molecular scaffolds. nih.gov While the direct synthesis of this compound via a specific multicomponent reaction is not extensively documented in the current literature, plausible pathways can be conceptualized based on established MCRs for sulfonamide synthesis.
One potential, albeit hypothetical, three-component approach could involve the reaction of 2-methylstyrene, a source of sulfur dioxide (such as DABSO - 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and an amine. Such a reaction would proceed through the formation of a persulfonyl radical intermediate that adds to the styrene, followed by radical trapping and subsequent reaction with the amine to afford the desired sulfonamide.
Another conceptual multicomponent strategy could be a palladium-catalyzed reaction involving an aryl boronic acid, paraformaldehyde, and a sulfonamide. researchgate.net While this has been demonstrated for the synthesis of arylmethylsulfonamides, adaptation to generate the 2-arylethane-1-sulfonamide scaffold would require significant methodological development.
The development of a bespoke multicomponent reaction for this compound would be a significant advancement, offering a more streamlined and efficient synthesis compared to traditional multi-step methods.
Stereoselective Synthesis Considerations for Chiral Derivatives of this compound
The parent compound, this compound, is achiral. However, the synthesis of chiral derivatives, where a stereocenter is introduced into the molecule, is of significant interest for various applications. Chirality could be introduced at the C1 or C2 position of the ethane (B1197151) backbone.
A highly effective method for the stereoselective synthesis of β-amino sulfones and sulfonamides involves the addition of sulfonyl anions to chiral N-sulfinyl imines. This approach proceeds with high yields (75-99%) and excellent stereoselectivity. nih.gov To synthesize a chiral derivative of this compound, a similar strategy could be employed, potentially starting with a chiral N-sulfinylimine derived from 2-methylbenzaldehyde. The subsequent addition of a suitable sulfonyl anion and removal of the sulfinyl group would yield an enantioenriched β-aminosulfonamide, which could then be further modified to the desired chiral derivative.
Another approach could involve a chiral auxiliary attached to the sulfonamide nitrogen, which would direct the stereochemical outcome of a subsequent reaction to introduce a substituent at a chiral center. The auxiliary could then be cleaved to yield the final enantioenriched product.
The Kinugasa reaction, which is a highly stereoselective method for the synthesis of chiral α-amino-β-lactams from ynamides, provides a conceptual framework for the level of stereocontrol that can be achieved in complex syntheses. researchgate.net While not directly applicable, the principles of controlling stereochemistry through carefully designed cycloaddition and subsequent protonation steps could inform the development of stereoselective routes to chiral derivatives of this compound.
Optimization of Reaction Conditions for Efficient this compound Production
The efficient production of this compound hinges on the careful optimization of reaction conditions. Key parameters that influence the yield, purity, and reaction time include the choice of solvent, temperature, catalyst, and the nature of the reactants and reagents. A common synthetic route to compounds of this class involves the reaction of a corresponding sulfonyl chloride with an amine. For instance, the synthesis of N-substituted derivatives of 2-phenylethylamine has been achieved by reacting 2-phenylethylamine with benzenesulfonyl chloride, followed by treatment with alkyl or acyl halides in the presence of a base like sodium hydride. researchgate.net
Drawing parallels from these established procedures, a plausible synthesis of the title compound could start from 2-(2-methylphenyl)ethanesulfonyl chloride and ammonia. The optimization of this reaction would involve a systematic study of various parameters as outlined in the table below.
| Parameter | Variation | Potential Effect on Yield and Purity | Rationale |
|---|---|---|---|
| Solvent | Dichloromethane, Tetrahydrofuran, Acetonitrile (B52724), Toluene | Can significantly impact the solubility of reactants and intermediates, and influence reaction rates. | Aprotic solvents are generally preferred for reactions involving sulfonyl chlorides to avoid solvolysis. |
| Temperature | -20 °C to 60 °C | Lower temperatures can improve selectivity and reduce side reactions, while higher temperatures can increase the reaction rate. | An optimal temperature balances reaction kinetics with product stability. |
| Base | Pyridine, Triethylamine, Diisopropylethylamine | Acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product. | The choice of base can affect the reaction rate and ease of workup. |
| Reactant Concentration | 0.1 M to 1.0 M | Higher concentrations can lead to faster reaction rates but may also increase the likelihood of side product formation. | Optimization is necessary to maximize throughput without compromising purity. |
| Stirring Speed | 100 rpm to 500 rpm | Ensures homogeneity of the reaction mixture, which is crucial for consistent results. | Inadequate mixing can lead to localized concentration gradients and reduced yields. |
Systematic variation of these parameters, potentially using a Design of Experiments (DoE) approach, would lead to a robust and efficient protocol for the synthesis of this compound.
Advanced Isolation and Purification Techniques for Synthetic Intermediates and the Final Compound
The isolation and purification of this compound and its synthetic intermediates are critical steps to ensure the final product meets the required purity standards. A combination of classical and modern techniques is typically employed.
Initial Workup: Following the completion of the reaction, a standard aqueous workup is often performed to remove inorganic salts and water-soluble impurities. This may involve partitioning the reaction mixture between an organic solvent and water or an acidic/basic aqueous solution.
Recrystallization: For solid compounds, recrystallization is a powerful technique for achieving high purity. The choice of solvent is crucial and is typically determined empirically. The use of saturated aliphatic alcohols, such as propanol and isopropanol, has been shown to be effective for the recrystallization of some sulfonamides, leading to high recoveries of pure, crystalline material.
Chromatographic Techniques: Column chromatography is a versatile method for purifying both intermediates and the final product.
Thin Layer Chromatography (TLC): TLC is an essential tool for monitoring reaction progress and for developing optimal conditions for column chromatography. For sulfonamides, silica gel plates are commonly used with a variety of solvent systems. researchgate.net
Flash Column Chromatography: This is the standard method for purifying gram-to-kilogram quantities of material in a research setting. Silica gel is the most common stationary phase, with the mobile phase being a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
Supercritical Fluid Chromatography (SFC): SFC is a modern, "green" alternative to traditional HPLC. It uses supercritical carbon dioxide as the main mobile phase, often with a small amount of a polar co-solvent like methanol. SFC has been successfully used for the separation of various sulfonamides.
The table below summarizes the applicability of different purification techniques.
| Technique | Applicability | Advantages | Disadvantages |
|---|---|---|---|
| Recrystallization | Final product, solid intermediates | Can provide very high purity, scalable, cost-effective. | Requires a solid material, solvent screening can be time-consuming, potential for product loss in the mother liquor. |
| Flash Column Chromatography | Intermediates and final product | Widely applicable, good for separating mixtures with different polarities. | Can be solvent-intensive, may not be suitable for very large scale. |
| Preparative HPLC | Final product for very high purity | Excellent separation efficiency, can resolve closely related impurities. | Expensive, not suitable for large quantities, requires specialized equipment. |
| Supercritical Fluid Chromatography (SFC) | Intermediates and final product | Fast, uses less organic solvent, environmentally friendly. | Higher initial equipment cost. |
The selection of the most appropriate purification strategy will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity of this compound.
Advanced Spectroscopic and Structural Characterization of 2 2 Methylphenyl Ethane 1 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms within the 2-(2-methylphenyl)ethane-1-sulfonamide molecule. Both one-dimensional (¹H and ¹³C) and multidimensional NMR experiments are critical for an unambiguous assignment of all signals.
Based on the compound's structure, a set of predicted ¹H and ¹³C NMR chemical shifts can be established. These predictions are derived from established chemical shift values for similar functional groups and structural motifs, such as the o-tolyl group, the ethyl bridge, and the primary sulfonamide.
Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-CH₃ | ~2.35 | Singlet | N/A |
| Ar-CH₂- | ~3.10 | Triplet | ~7.5 |
| -CH₂-SO₂ | ~3.40 | Triplet | ~7.5 |
| -SO₂NH₂ | ~4.70 | Singlet (broad) | N/A |
Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ar-CH₃ | ~19.5 |
| Ar-CH₂- | ~32.0 |
| -CH₂-SO₂ | ~55.0 |
| Aromatic C (quaternary, C-CH₃) | ~136.0 |
| Aromatic C (quaternary, C-CH₂) | ~138.0 |
To confirm the assignments from one-dimensional spectra and piece together the molecule's framework, multidimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between the triplet signals at approximately 3.10 ppm (Ar-CH₂-) and 3.40 ppm (-CH₂-SO₂), confirming the presence of the ethane (B1197151) bridge connecting the aromatic ring to the sulfonamide group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. It would be used to definitively assign the carbon signals of the ethane bridge by correlating the proton signal at ~3.10 ppm to the carbon signal at ~32.0 ppm, and the proton signal at ~3.40 ppm to the carbon signal at ~55.0 ppm. Similarly, the aromatic proton signals would be correlated to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons, which is crucial for connecting the different fragments of the molecule. Key correlations would include:
A cross-peak between the aromatic methyl protons (~2.35 ppm) and the aromatic quaternary carbon (~136.0 ppm).
Cross-peaks from the benzylic methylene (B1212753) protons (Ar-CH₂- at ~3.10 ppm) to the aromatic quaternary carbon (~138.0 ppm) and other aromatic carbons, confirming the attachment point of the ethyl chain to the ring.
A cross-peak from the methylene protons adjacent to the sulfur atom (-CH₂-SO₂ at ~3.40 ppm) to the benzylic carbon (Ar-CH₂- at ~32.0 ppm).
While solution-state NMR provides data on the averaged molecular structure, solid-state NMR (ssNMR) can distinguish between different crystalline forms, or polymorphs. Polymorphism is common in sulfonamides and can significantly affect physical properties. By using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), ssNMR can detect subtle differences in chemical shifts for carbon and nitrogen atoms that arise from different packing arrangements or molecular conformations in the crystal lattice. This allows for the identification and characterization of distinct polymorphic forms of this compound.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis
X-ray crystallography provides the most definitive picture of the molecular structure in the solid state, yielding precise bond lengths, bond angles, and the three-dimensional arrangement of molecules within the crystal. While a specific crystal structure for this compound is not publicly available, analysis of related sulfonamides allows for robust predictions. The compound is predicted to form monoclinic crystals. vulcanchem.com
Predicted Crystallographic Parameters
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c (common for sulfonamides) |
| Key Bond Length (Å) | S=O: ~1.43 Å, S-N: ~1.63 Å, S-C: ~1.78 Å |
X-ray analysis reveals the preferred conformation of the molecule as it exists in the crystal. Key conformational features include the torsion angles that define the orientation of the functional groups. For this compound, the torsion angle of the C-C bond in the ethane linker determines the relative positions of the bulky tolyl group and the sulfonamide moiety. Furthermore, the orientation of the 2-methylphenyl ring relative to the ethyl chain is a critical conformational parameter. Studies on similar structures suggest that the molecule will adopt a conformation that minimizes steric hindrance between the ortho-methyl group and the ethylsulfonamide side chain.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy probes the characteristic stretching and bending modes of the chemical bonds within a molecule. IR and Raman spectroscopy are complementary techniques that provide a molecular fingerprint. The predicted vibrational frequencies for this compound are consistent with the functional groups present. vulcanchem.com
Predicted IR and Raman Vibrational Frequencies
| Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3300 | Strong (IR) | N-H asymmetric and symmetric stretching |
| ~3050 | Medium | Aromatic C-H stretching |
| ~2950 | Medium | Aliphatic C-H stretching (from ethyl and methyl groups) |
| ~1605, ~1490 | Medium | Aromatic C=C ring stretching |
| ~1450 | Medium | CH₂ scissoring / CH₃ asymmetric bending |
| ~1330 | Strong (IR) | S=O asymmetric stretching |
| ~1150 | Strong (IR) | S=O symmetric stretching |
| ~900 | Medium | SO₂-NH₂ rocking/twisting |
| ~750 | Strong | C-H out-of-plane bending (ortho-substituted ring) |
The most prominent bands in the IR spectrum are expected to be the strong absorptions from the sulfonyl (S=O) stretches and the N-H stretch of the sulfonamide group. vulcanchem.com The asymmetric S=O stretch typically appears at a higher frequency (~1330 cm⁻¹) than the symmetric stretch (~1150 cm⁻¹). The presence of hydrogen bonding in the solid state can cause a broadening and a shift to lower frequency for the N-H stretching band compared to its position in a dilute solution. Raman spectroscopy would be particularly useful for observing the aromatic C=C stretching and the S-C bond vibrations.
Assignment of Key Functional Group Frequencies
Infrared (IR) spectroscopy is a fundamental tool for identifying the key functional groups within the this compound molecule. The characteristic vibrational frequencies of the sulfonamide and aromatic moieties serve as fingerprints for its structural confirmation.
The sulfonamide group (-SO₂NH₂) gives rise to distinct absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1370–1315 cm⁻¹ and 1181–1119 cm⁻¹, respectively researchgate.net. For sulfonamide derivatives, the N-H stretching vibration of the amide group appears in the range of 3371–3263 cm⁻¹ nih.gov.
The aromatic ring (2-methylphenyl group) also presents characteristic signals. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring typically appear in the 1600–1400 cm⁻¹ region. The presence of the methyl group (-CH₃) would be indicated by its characteristic C-H stretching and bending vibrations.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Sulfonamide (-SO₂NH₂) | Asymmetric SO₂ Stretch | 1370–1315 researchgate.net |
| Symmetric SO₂ Stretch | 1181–1119 researchgate.net | |
| N-H Stretch | 3371–3263 nih.gov | |
| Aromatic (Phenyl) | C-H Stretch | >3000 |
| C=C Stretch | 1600–1400 | |
| Alkyl (Ethane & Methyl) | C-H Stretch | 2960–2850 |
This table presents generalized frequency ranges for the key functional groups found in this compound, based on typical values for related compounds.
Vibrational Mode Analysis for Conformational Insights
Beyond simple functional group identification, vibrational spectroscopy, often complemented by computational methods like Density Functional Theory (DFT), can provide insights into the conformational landscape of this compound. The rotational freedom around the C-S and C-C single bonds can lead to different stable conformers.
Studies on related sulfonamides, such as vinylsulfonamide and benzenesulfonamide (B165840), have shown that the molecule can exist in various conformations, with the relative populations of these conformers being influenced by intramolecular interactions nih.govresearchgate.net. For instance, the orientation of the sulfonamide group relative to the phenyl ring and the ethane bridge can be elucidated by analyzing subtle shifts in vibrational frequencies and the appearance of new bands corresponding to specific conformers nih.gov. Theoretical calculations can predict the vibrational spectra for different possible conformers, and comparison with the experimental spectrum allows for the determination of the most stable conformation in the gas phase or in a specific solvent researchgate.netkau.edu.sa.
High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of this compound. Techniques like electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers can provide mass accuracy in the sub-ppm range, unequivocally confirming the molecular formula.
Furthermore, tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the fragmentation pathways of the molecule. benthamdirect.comingentaconnect.com The fragmentation of sulfonamides under collision-induced dissociation (CID) often involves characteristic losses. A common fragmentation pathway for aromatic sulfonamides is the cleavage of the Ar-S bond or the S-N bond. nih.govresearchgate.net The loss of sulfur dioxide (SO₂, 64 Da) is a frequently observed fragmentation pathway for many sulfonamides, often involving rearrangement. nih.gov
The fragmentation pattern of this compound would be expected to show characteristic ions corresponding to the 2-methylphenyl-ethyl cation and the sulfonamide fragment. The precise masses of these fragment ions, as determined by HRMS, help in proposing and confirming the fragmentation mechanisms. benthamdirect.comingentaconnect.com
| Ion Type | Proposed Fragment | Significance |
| Protonated Molecule | [M+H]⁺ | Confirms molecular weight. |
| Fragment Ion | Loss of SO₂ | Characteristic fragmentation of sulfonamides. nih.gov |
| Fragment Ion | Cleavage of C-S bond | Provides information about the substituent groups. |
| Fragment Ion | Cleavage of S-N bond | Confirms the sulfonamide structure. nih.govresearchgate.net |
This table outlines the expected ions in the mass spectrum of this compound and their significance in structural elucidation.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration (if chiral derivatives are studied)
While this compound itself is not chiral, the principles of chiroptical spectroscopy would be highly relevant for the analysis of any chiral derivatives that might be synthesized from it. If a chiral center were introduced, for instance, by modification of the ethane bridge, techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for determining the enantiomeric purity and absolute configuration.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chiral center. By comparing the experimental CD spectrum with that predicted by theoretical calculations (often using time-dependent DFT), the absolute configuration (R or S) of a chiral molecule can be determined. nih.govrsc.orgnih.gov
ORD, a complementary technique, measures the rotation of the plane of polarized light as a function of wavelength. The combination of CD and ORD provides a powerful tool for the stereochemical analysis of chiral molecules. researchgate.netresearchgate.net For chiral sulfonamides, these techniques would be crucial for ensuring the stereochemical integrity of the final product, which is often a critical factor in pharmaceutical applications. americanlaboratory.comresearchgate.netmdpi.com
Advanced Chromatographic and Electrophoretic Methods for Purity Assessment and Mixture Analysis
The purity of this compound and the analysis of any potential mixtures are critical aspects of its characterization. Advanced chromatographic and electrophoretic methods are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of sulfonamides. nih.govmdpi.com Various stationary phases, such as C18 columns, can be used, and the mobile phase composition can be optimized to achieve efficient separation from starting materials, byproducts, and degradation products. mdpi.comnih.gov Coupling HPLC with mass spectrometry (HPLC-MS) provides a highly sensitive and selective method for the analysis of sulfonamides. mdpi.comrsc.org
Capillary Electrophoresis (CE) offers an alternative and often complementary separation technique to HPLC. researchgate.net CE methods are known for their high efficiency and low sample consumption. Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be applied to the analysis of sulfonamides. nih.gov Coupling CE with mass spectrometry (CE-MS) further enhances its analytical power for the identification and quantification of these compounds. nih.gov
| Technique | Principle | Application for this compound |
| HPLC | Differential partitioning between a stationary and mobile phase. | Purity assessment, quantification, separation from impurities. nih.govmdpi.com |
| HPLC-MS | HPLC separation combined with mass spectrometric detection. | Sensitive and selective analysis, impurity identification. mdpi.comrsc.org |
| CE | Separation based on electrophoretic mobility in a capillary. | High-efficiency separation, analysis of charged species. researchgate.net |
| CE-MS | CE separation coupled with mass spectrometric detection. | High-resolution separation and identification. nih.gov |
This table summarizes advanced chromatographic and electrophoretic methods applicable to the analysis of this compound.
Reactivity and Chemical Transformations of 2 2 Methylphenyl Ethane 1 Sulfonamide
Reactivity of the Sulfonamide Moiety
The sulfonamide group (-SO₂NH₂) is a cornerstone of the molecule's reactivity, participating in a variety of reactions that are crucial for modifying its structure and properties.
The nitrogen atom of the sulfonamide is nucleophilic and can readily undergo alkylation and acylation reactions. These transformations are fundamental for the synthesis of more complex derivatives.
N-Alkylation: The introduction of an alkyl group onto the sulfonamide nitrogen is a common synthetic strategy. This can be achieved using various alkylating agents under basic conditions. For instance, the N-alkylation of sulfonamides with alcohols can be catalyzed by water-soluble metal-ligand bifunctional iridium complexes, offering an environmentally benign method. rsc.org Another approach involves the use of trichloroacetimidates under thermal conditions, which circumvents the need for an external acid or base catalyst. nih.gov Ruthenium-based catalysts have also been shown to be effective for the N-alkylation of primary sulfonamides. organic-chemistry.org The choice of catalyst and reaction conditions can be tailored to accommodate a wide range of substrates, including those with sensitive functional groups. organic-chemistry.orgacs.org
N-Acylation: The reaction of the sulfonamide with acylating agents, such as acyl chlorides or anhydrides, leads to the formation of N-acylsulfonamides. This reaction typically proceeds readily in the presence of a base to neutralize the acidic byproduct.
A summary of representative N-alkylation methods for sulfonamides is presented in the table below.
| Catalyst/Reagent | Alkylating Agent | Conditions | Notes |
| [Cp*Ir(biimH₂)(H₂O)][OTf]₂ | Alcohols | Water, Cs₂CO₃ (0.1 equiv.), Microwave | Water-soluble, metal-ligand bifunctional catalyst. rsc.org |
| None (Thermal) | Trichloroacetimidates | Refluxing toluene | Does not require an exogenous acid or base. nih.gov |
| [Ru(p-cymene)Cl₂]₂ with dppf or DPEphos | Primary amines | Not specified | Catalyzes alkylation of primary sulfonamides. organic-chemistry.org |
| Mn(I) PNP pincer precatalyst | Alcohols | K₂CO₃, Xylenes, 150 °C | "Borrowing hydrogen" approach. acs.org |
The sulfonamide bond, while generally stable, can be cleaved under certain conditions.
Hydrolysis: The hydrolysis of sulfonamides to the corresponding sulfonic acid and amine requires harsh conditions, such as strong acid or base and elevated temperatures. This stability is a key feature that makes sulfonamides useful as protecting groups in organic synthesis.
Transamidation: The exchange of the amino group of a sulfonamide with another amine is known as transamidation. This transformation is typically challenging due to the stability of the sulfonamide bond. However, methods involving the alkylative activation of sulfonamides have been developed to facilitate this process, expanding the synthetic utility of sulfonamides. researchgate.net
The use of sulfonamides as protecting groups for amines is a common practice in multi-step synthesis. The development of mild and selective deprotection methods is therefore of significant interest. For example, certain sulfonamides, like 2-(trimethylsilyl)ethanesulfonamide, can be cleaved under specific conditions to liberate the free amine. nih.gov While rearrangements involving the sulfonamide moiety in 2-(2-methylphenyl)ethane-1-sulfonamide are not extensively documented, rearrangements of other sulfonamide derivatives are known to occur under specific reaction conditions. nih.gov
Reactivity of the Ethane (B1197151) Backbone
The ethane chain connecting the 2-methylphenyl group and the sulfonamide moiety also presents opportunities for chemical modification.
The aliphatic nature of the ethane backbone allows for a range of functionalization reactions.
Halogenation: The introduction of halogen atoms onto the ethane chain can be achieved through various methods, typically involving radical initiators or specific reagents under controlled conditions. This functionalization provides a handle for subsequent nucleophilic substitution or elimination reactions.
Oxidation: The ethane chain can be oxidized to introduce oxygen-containing functional groups. Depending on the oxidant and reaction conditions, this can lead to the formation of alcohols, ketones, or carboxylic acids. For example, the oxidation of the tolyl group's methyl substituent is a potential reaction pathway. nih.govresearchgate.net
Reduction: While the ethane chain itself is saturated, reduction reactions can be relevant if unsaturated functionalities are introduced. More commonly, the sulfonamide group can be reduced to an amine. evitachem.com
The functionalization of simple alkanes like ethane has been a subject of intense research, with methods involving metal complexes for selective C-H activation being developed. researchgate.net
The ethane backbone can participate in radical reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The mechanistic pathways of these reactions are often complex and can involve radical cascade cyclizations. goettingen-research-online.de The presence of the sulfonamide group can influence the course of these radical reactions. For instance, radical cyclizations of ene sulfonamides can proceed via an α-sulfonamidoyl radical, which then undergoes elimination to form an imine. nih.gov These radical-mediated transformations provide a powerful tool for the synthesis of complex heterocyclic structures. goettingen-research-online.de
Reactivity of the 2-Methylphenyl Moiety
The 2-methylphenyl group is a key site for chemical reactions, influencing and being influenced by the ethanesulfonamide (B75362) side chain. Its reactivity is primarily characterized by electrophilic aromatic substitution, metalation followed by cross-coupling, and functionalization of the methyl group.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. youtube.com In the case of this compound, the aromatic ring can be attacked by an electrophile, leading to the substitution of a hydrogen atom. youtube.com The regioselectivity of this substitution is governed by the directing effects of the two substituents on the ring: the methyl group and the ethanesulfonamide group. studysmarter.co.uknih.gov
The methyl group is an activating, ortho-, para-director due to its electron-donating inductive effect. nih.govwikipedia.org The ethanesulfonamide substituent, being an alkylsulfonamide, is generally considered a deactivating, meta-director due to the electron-withdrawing nature of the sulfonyl group. studysmarter.co.ukwikipedia.org When both an activating and a deactivating group are present on a benzene (B151609) ring, the activating group's directing effect typically dominates. wikipedia.org
Therefore, for this compound, electrophilic substitution is expected to occur primarily at the positions ortho and para to the activating methyl group. However, the position ortho to the methyl group (C3) is sterically hindered by the adjacent ethanesulfonamide chain. The other ortho position (C6) and the para position (C4) are more accessible. The position para to the methyl group (C5) is also meta to the deactivating group, making it a likely site for substitution. The directing effects are summarized in the table below.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Relation to Methyl Group (Activating) | Relation to Ethanesulfonamide Group (Deactivating) | Predicted Reactivity |
| C3 | Ortho | Meta | Moderately activated, sterically hindered |
| C4 | Meta | Ortho | Deactivated |
| C5 | Para | Meta | Activated |
| C6 | Ortho | Para | Activated, less sterically hindered than C3 |
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. youtube.com
Halogenation: Introduction of a halogen (Cl, Br) using a Lewis acid catalyst. youtube.com
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. youtube.com
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. youtube.com
The sulfonamide group can act as a powerful directing group in metal-catalyzed C-H activation reactions. This allows for the regioselective functionalization of the aromatic ring, particularly at the ortho position. While the ethanesulfonamide in the target molecule is not directly attached to the ring, related arylsulfonamides are known to undergo directed ortho-metalation (DoM). This typically involves treatment with a strong base like n-butyllithium to form an ortho-lithiated species, which can then react with various electrophiles.
Transition metal-catalyzed C-H activation offers a more versatile approach. Rhodium(III) catalysts, for instance, have been used for the ortho-C–H olefination and alkynylation of arylsulfonamides. nih.govacs.org Palladium-catalyzed reactions are also prevalent, enabling cross-coupling reactions such as the Suzuki, and Hiyama couplings to form C-C bonds, and Buchwald-Hartwig amination for C-N bond formation. These reactions typically involve an oxidative addition of an aryl halide or triflate to a low-valent metal center, followed by transmetalation and reductive elimination.
In the context of this compound, the sulfonamide group could potentially direct C-H activation at the C3 position of the phenyl ring. Furthermore, palladium-catalyzed cross-coupling reactions could be employed if the 2-methylphenyl moiety is first halogenated.
Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions Relevant to Arylsulfonamides
| Reaction | Catalyst System (Example) | Bond Formed | Reference |
| Suzuki Coupling | Pd(OAc)2 / XPhos | C-C | |
| Hiyama Coupling | Pd(OAc)2 / XPhos | C-C | |
| C-H Olefination | [CpRhCl2]2 / AgSbF6 | C=C | nih.gov |
| C-H Alkynylation | [CpRhCl2]2 | C≡C | acs.org |
The methyl group on the phenyl ring is also a site for chemical modification. Free-radical halogenation, typically using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, can selectively introduce a halogen atom at the benzylic position. This benzylic halide is a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce a wide range of functional groups.
Alternatively, transition-metal-catalyzed C(sp³)–H activation can directly functionalize the methyl group. For instance, manganese catalysts have been used for the C-alkylation of methyl N-heteroarenes with primary alcohols. While this specific system may not be directly applicable, it highlights the potential for direct, catalytic functionalization of the methyl group in this compound.
Complexation Chemistry and Coordination with Metal Centers
The sulfonamide group possesses both nitrogen and oxygen donor atoms, making it capable of coordinating with a variety of metal centers. The coordination can occur through the sulfonamide nitrogen, the sulfonyl oxygens, or a combination thereof, and can be influenced by the presence of other coordinating groups within the molecule.
Sulfonamide complexes with transition metals such as copper(II), zinc(II), cobalt(II), and nickel(II) have been synthesized and characterized. In some cases, the sulfonamide acts as a monodentate ligand, coordinating through a nitrogen atom. In others, it can act as a bidentate ligand, forming a chelate ring with the metal ion. The geometry of the resulting metal complexes can vary from square planar to tetrahedral or octahedral, depending on the metal ion, the sulfonamide ligand, and the presence of other co-ligands.
For this compound, the sulfonamide moiety would be the primary site for metal coordination. The specific coordination mode would depend on the reaction conditions and the nature of the metal ion.
Mechanistic Studies of Key Transformations Involving this compound
The mechanisms of the key reactions involving sulfonamides have been the subject of numerous studies.
Directed Ortho-Lithiation: The mechanism involves the coordination of the lithium atom of the organolithium reagent to the oxygen atoms of the sulfonamide group. This directs the deprotonation to the adjacent ortho position of the aromatic ring, forming a stable lithiated intermediate.
Palladium-Catalyzed C-H Activation/Cross-Coupling: The mechanism of these reactions is complex and can vary depending on the specific catalyst and substrates. A general catalytic cycle for a C-H arylation, for example, might involve:
C-H bond activation at the ortho position, directed by the sulfonamide group, to form a palladacycle intermediate.
Oxidative addition of an aryl halide to the palladium center.
Reductive elimination of the coupled product, regenerating the palladium catalyst.
Free-Radical Halogenation: This reaction proceeds via a radical chain mechanism:
Initiation: Homolytic cleavage of the halogen-halogen bond (e.g., in Br2) or the N-Br bond in NBS to generate a halogen radical. nih.gov
Propagation: The halogen radical abstracts a hydrogen atom from the benzylic methyl group to form a stable benzylic radical and H-X. This benzylic radical then reacts with a molecule of the halogenating agent to form the benzylic halide and a new halogen radical. nih.gov
Termination: Combination of any two radical species. nih.gov
Derivatization Strategies for Structural Modification and Exploration
The reactivity of this compound at its various functional groups allows for a wide range of derivatization strategies to explore its structure-activity relationships.
N-Functionalization of the Sulfonamide: The sulfonamide nitrogen can be alkylated or arylated to introduce new substituents. N-alkylation can be achieved using alkyl halides in the presence of a base. N-arylation can be accomplished through copper- or palladium-catalyzed cross-coupling reactions with aryl halides or boronic acids.
Modification of the 2-Methylphenyl Moiety: As discussed in section 4.3, electrophilic aromatic substitution, metal-catalyzed cross-coupling, and side-chain functionalization provide numerous avenues for modifying the aromatic ring and the methyl group.
Synthesis of Analogues: A variety of analogues can be synthesized by starting with different substituted phenylacetonitriles or by using different sulfonating agents. This allows for systematic exploration of the effects of substituents on the biological activity of the molecule. The development of sulfonamide libraries, often using high-throughput synthesis techniques, is a common strategy in drug discovery.
Table 3: Summary of Derivatization Strategies for this compound
| Site of Modification | Reaction Type | Potential Reagents | Resulting Functional Group |
| Sulfonamide N-H | Alkylation | Alkyl halide, base | Secondary or tertiary sulfonamide |
| Sulfonamide N-H | Arylation | Aryl halide, Pd or Cu catalyst | N-Aryl sulfonamide |
| Aromatic Ring | Electrophilic Substitution | HNO3/H2SO4, Br2/FeBr3 | Nitro, Bromo, etc. |
| Aromatic Ring | Cross-Coupling | Arylboronic acid, Pd catalyst | Biaryl |
| Methyl Group | Radical Halogenation | NBS, light/initiator | Benzylic halide |
Theoretical and Computational Studies of 2 2 Methylphenyl Ethane 1 Sulfonamide
Conformational Analysis and Energy Landscapes
The flexible nature of the ethane (B1197151) linker in 2-(2-methylphenyl)ethane-1-sulfonamide allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them.
A Potential Energy Surface (PES) is a multidimensional "landscape" that maps the potential energy of a molecule as a function of its geometric coordinates. wikipedia.orglibretexts.org By exploring the PES, chemists can identify energy minima, which correspond to stable conformations, and saddle points, which represent the transition states between these conformations. researchgate.netlibretexts.org
For this compound, the key degrees of freedom would be the torsion angles around the C-C and C-S bonds of the ethane-1-sulfonamide backbone. Mapping the PES for these rotations would reveal the most energetically favorable orientations of the 2-methylphenyl group relative to the sulfonamide group. Such an analysis helps in understanding the molecule's preferred shape in different environments. Machine learning methods are also being developed to describe the PES of small organic molecules with high accuracy. nih.gov
While PES mapping provides a static picture of conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior. numberanalytics.com MD simulations solve Newton's equations of motion for the atoms in a system, tracking their movements over time. nih.gov This technique allows researchers to observe conformational changes, molecular flexibility, and interactions with surrounding molecules, such as a solvent or a biological receptor. nih.govacs.org
An MD simulation of this compound in an aqueous solution, for example, could reveal how the molecule flexes and folds, the stability of its different conformers in water, and how water molecules arrange around its hydrophobic (2-methylphenyl) and hydrophilic (sulfonamide) parts. Such simulations are invaluable in drug discovery for understanding how a molecule might behave in a biological environment and for predicting its binding to a target protein. nih.govyoutube.com
Intermolecular Interactions and Supramolecular Assembly
The way molecules of this compound interact with each other governs its macroscopic properties, such as its crystal structure and solubility. The sulfonamide group is a key player in these interactions.
The sulfonamide moiety (-SO₂NH₂) is an excellent hydrogen bond donor (the N-H proton) and acceptor (the sulfonyl oxygens). researchgate.net In the crystalline state, aromatic sulfonamides frequently form robust hydrogen-bonding networks where the N-H group of one molecule interacts with a sulfonyl oxygen of a neighboring molecule. nih.govacs.org These interactions often lead to the formation of well-defined one-dimensional chains or more complex three-dimensional structures. researchgate.netacs.org The specific pattern of hydrogen bonding can be influenced by other substituents on the molecule. nih.gov
Hydrogen Bonding Networks in the Solid State and Solution
In solution, the extent and nature of hydrogen bonding depend on the solvent's properties. In non-polar solvents, self-association through hydrogen bonding is more likely to occur, similar to the interactions observed in the solid state. optica.org However, in polar, hydrogen-bond-accepting solvents, the solvent molecules can compete for hydrogen bonding sites, leading to the dissociation of sulfonamide dimers or oligomers. optica.org Intramolecular hydrogen bonding between the N-H proton and the π-system of the methylphenyl ring is also a possibility that can be explored through computational modeling.
Pi-Stacking and Van der Waals Interactions
Beyond hydrogen bonding, π-stacking and van der Waals forces are significant non-covalent interactions that contribute to the stability of the crystal structure of this compound. The presence of the 2-methylphenyl group facilitates π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov These interactions can occur in various geometries, such as parallel-displaced or T-shaped arrangements, and their strength depends on the distance and orientation between the rings.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. nih.govkau.edu.sa
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov The predicted shifts are obtained by calculating the isotropic magnetic shielding constants for each nucleus and referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen DFT functional and basis set. mdpi.com By comparing the calculated chemical shifts with experimental data, it is possible to confirm the molecular structure and assign the resonances in the NMR spectra. For instance, the chemical shift of the sulfonamide proton (N-H) is particularly sensitive to its environment and participation in hydrogen bonding. nih.gov
IR Frequencies: The vibrational frequencies in the infrared (IR) spectrum of this compound can also be calculated using DFT. kau.edu.sa These calculations provide a set of harmonic vibrational frequencies and their corresponding intensities. The predicted spectrum can be compared with the experimental IR spectrum to aid in the assignment of vibrational bands. researchgate.net Key vibrational modes for this molecule include the N-H stretching, the asymmetric and symmetric S=O stretching of the sulfonyl group, and various C-H and C-C stretching and bending modes of the aromatic ring and the ethyl chain. nih.govnih.gov Scaling factors are often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods. kau.edu.sa
Reaction Mechanism Elucidation through Computational Modeling
DFT calculations can be employed to map out the potential energy surface of the reaction, providing detailed insights into the bond-forming and bond-breaking processes. rsc.org For instance, in the reaction of 2-(2-methylphenyl)ethane-1-sulfonyl chloride with ammonia, computational studies could elucidate the role of the solvent and the nature of the intermediates and transition states involved in the nucleophilic substitution at the sulfur atom. Such studies can help optimize reaction conditions and explore alternative synthetic routes. nih.gov
Chemoinformatic and Quantitative Structure-Property Relationship (QSPR) Studies (focused on chemical, not biological, properties)
Chemoinformatics and QSPR studies establish relationships between the structural or molecular descriptors of a compound and its physicochemical properties. jcsp.org.pkresearchgate.net For this compound, QSPR models can be developed to predict various chemical properties without the need for experimental measurements. researchgate.net
These models are built by calculating a wide range of molecular descriptors, which can be categorized as constitutional, topological, geometrical, and quantum-chemical descriptors. jcsp.org.pk For example, topological indices, which describe the connectivity of atoms in the molecule, and quantum-chemical descriptors like HOMO and LUMO energies can be correlated with properties such as boiling point, vapor pressure, and solubility. researchgate.netnih.gov Multiple linear regression (MLR) and other machine learning algorithms are commonly used to build the QSPR models. jcsp.org.pknih.gov These predictive models are valuable in the early stages of chemical process development and for assessing the environmental fate of the compound.
Advanced Applications of 2 2 Methylphenyl Ethane 1 Sulfonamide in Chemical Sciences Excluding Biological and Clinical Doma
Role as a Ligand or Auxiliary in Catalysis
There is currently no specific information available in the scientific literature detailing the use of 2-(2-methylphenyl)ethane-1-sulfonamide as a ligand or auxiliary in catalysis. However, the sulfonamide functional group is a key feature in a variety of ligands used in catalysis.
The application of chiral derivatives of this compound in asymmetric catalysis has not been reported. In a broader context, chiral sulfonamides are crucial components of ligands for a range of asymmetric transformations. For instance, the asymmetric synthesis of amines can be achieved with high enantiomeric purity using methods that involve optically active transition metal compounds, although this does not specifically mention the title compound. google.com
No specific organometallic complexes incorporating this compound as a ligand have been described in the literature. However, the nitrogen and oxygen atoms of the sulfonamide group are capable of coordinating to metal centers, making the formation of such complexes theoretically possible. The study of organometallic complexes with bioligands, including those with potential coordinating sites similar to sulfonamides, is an active area of research. unt.edu
Application in Materials Science
Specific applications of this compound in materials science have not been documented. The general properties of sulfonamides suggest potential roles in this field.
There is no evidence of this compound being used as a monomer or cross-linker in polymer chemistry. However, functionalized polymers containing sulfonamide groups are synthesized for various applications. For example, the polymerization of monomers like 2-acrylamido-2-methylpropane sulfonic acid is well-established, leading to polymers with interesting properties for applications such as ion exchange membranes. scispace.com The synthesis of thiophene-bearing poly(2-oxazoline)s and poly(2-oxazine)s represents another area where functional monomers are used to create advanced polymers. nih.gov
The role of this compound in supramolecular chemistry and self-assembling systems has not been investigated. The sulfonamide group, with its hydrogen bond donor (N-H) and acceptor (S=O) sites, is known to participate in the formation of ordered supramolecular structures. For example, the supramolecular structure of sulfonamide-substituted silatranes has been studied, revealing the formation of cyclic dimers through intermolecular hydrogen bonds. nih.gov
Use as a Versatile Reagent or Building Block in Organic Synthesis
While this compound is not cited as a versatile reagent or building block in the available literature, its synthesis from starting materials like 2-methylphenyl ethylamine (B1201723) and a sulfonyl chloride is feasible. evitachem.com This suggests its potential as a synthetic intermediate. The sulfonamide moiety is a common functional group in organic synthesis, often used as a protecting group for amines or as a directing group in various transformations.
Analytical Chemistry Applications (e.g., as a derivatizing agent for specific analyses, development of new methods)
In analytical chemistry, the development of new methods for the detection and quantification of organic molecules is crucial. While no specific methods have been published detailing the use of this compound as a primary target or tool, the general analytical approaches for sulfonamides are well-established and could be adapted.
High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of sulfonamides. imeko.infowu.ac.th Methods have been developed for the simultaneous detection of multiple sulfonamides in various matrices. preprints.orgresearchgate.net These methods often employ reverse-phase columns and UV-visible or mass spectrometry detectors. wu.ac.thresearchgate.net For instance, a typical HPLC method for sulfonamide analysis might use a C8 or C18 column with a gradient elution program. wu.ac.th
Potential as a Derivatizing Agent:
The sulfonamide functional group in this compound possesses active hydrogens on the nitrogen atom, which could potentially be used for derivatization reactions. Derivatization is a technique used in chromatography to convert a chemical compound into a product of similar but different chemical structure, called a derivative, to enhance its detectability or separability. While no literature specifically reports the use of this compound for this purpose, its chemical nature allows for such theoretical applications. For example, it could be reacted with fluorescent tagging agents to enable highly sensitive detection in complex samples.
The table below illustrates a hypothetical scenario for the development of an HPLC method for a derivatized analyte using a compound like this compound.
Table 1: Illustrative HPLC Method Parameters for a Hypothetical Derivatized Analyte
| Parameter | Condition |
| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) wu.ac.th |
| Mobile Phase | Gradient elution with water and acetonitrile (B52724) |
| Flow Rate | 1.0 mL/min wu.ac.th |
| Column Temperature | 25 °C wu.ac.th |
| Injection Volume | 5 µL wu.ac.th |
| Detector | Photo-Diode Array (PDA) at 265 nm wu.ac.th |
| Run Time | 40 min wu.ac.th |
This table is for illustrative purposes and is based on general HPLC methods for sulfonamides.
Development of Novel Chemical Sensors or Probes
The development of chemical sensors and molecular probes for the detection of specific analytes is a significant area of research in analytical science. nih.gov These sensors often rely on a recognition element that selectively interacts with the target analyte and a transducer that converts this interaction into a measurable signal, such as a change in fluorescence or absorbance. nih.gov
While there are no specific reports on the use of this compound in the development of chemical sensors, its structure presents possibilities. The sulfonamide group can participate in hydrogen bonding and coordination with metal ions, which are common recognition mechanisms in chemical sensors. The 2-methylphenyl group can be modified to tune the electronic properties and steric environment of the molecule, potentially enhancing selectivity.
A hypothetical sensor incorporating this compound could be designed for the detection of metal ions or other small molecules. The interaction of the analyte with the sulfonamide group could lead to a change in the fluorescence of a tethered fluorophore, a "turn-on" or "turn-off" response.
Table 2: Hypothetical Components of a Chemical Sensor Based on this compound
| Component | Function | Example Moiety |
| Recognition Unit | Binds to the target analyte | Sulfonamide group of this compound |
| Signaling Unit | Produces a measurable signal | A fluorescent group (e.g., Naphthalene, Anthracene) attached to the phenyl ring |
| Linker | Connects the recognition and signaling units | Alkyl or ether chain |
This table presents a conceptual design for a chemical sensor and is not based on a published example for this specific compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(2-methylphenyl)ethane-1-sulfonamide, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via sulfonylation of 2-(2-methylphenyl)ethylamine using sulfonyl chlorides. A reported method involves refluxing intermediates like 2-phthalimido-ethanesulfonic acid potassium salt with thionyl chloride, followed by reaction with substituted anilines (e.g., 2-methylaniline) in pyridine at 0–5°C. Yield optimization (12–60%) requires controlled stoichiometry, low temperatures to minimize side reactions, and crystallization from acetic acid/water mixtures. Purity is confirmed via TLC and elemental analysis .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the sulfonamide group (δ 3.1–3.5 ppm for CH₂-SO₂) and aromatic protons (δ 6.8–7.4 ppm for the 2-methylphenyl group). Infrared (IR) spectroscopy identifies sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹). Mass spectrometry (ESI–MS) confirms molecular ion peaks, while elemental analysis validates C, H, N, and S content .
Q. How does the solubility profile of this compound influence experimental design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and pyridine. Solubility challenges in aqueous buffers can be mitigated using co-solvents (e.g., 10% DMSO in PBS) for biological assays. Pre-saturation studies via shake-flask methods at 25°C are recommended to determine exact solubility limits .
Advanced Research Questions
Q. What strategies address low yields in the synthesis of this compound derivatives?
- Methodological Answer : Low yields (e.g., 23% for intermediates) often arise from competing side reactions (e.g., hydrolysis of sulfonyl chloride). Optimizing reaction conditions—such as using excess thionyl chloride for complete chlorination, inert atmospheres, and catalytic bases (e.g., triethylamine)—can improve efficiency. Parallel synthesis and high-throughput screening may identify optimal substituents for higher yields .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs for anticancer activity?
- Methodological Answer : Modifications at the sulfonamide nitrogen (e.g., introducing morpholine or isoxazole groups) enhance bioactivity. In vitro screening against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, combined with molecular docking to target proteins (e.g., tubulin or kinases), can identify critical pharmacophores. For example, isoxazole-methylthio derivatives show improved cytotoxicity in cancer models .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?
- Methodological Answer : Impurities like o-toluidine (a potential genotoxic byproduct) require sensitive detection via HPLC with UV/Vis or MS detectors. Gradient elution (e.g., acetonitrile/water with 0.1% formic acid) and validated LC-MS/MS methods (LOQ < 0.1%) are essential. Forced degradation studies (acid/base, oxidative stress) identify stability-linked impurities .
Q. How do researchers resolve contradictions in reported biological activities of sulfonamide derivatives?
- Methodological Answer : Discrepancies in activity (e.g., antiviral vs. anticancer) may stem from assay conditions (e.g., cell line specificity) or stereochemical variations. Meta-analyses of published data, coupled with standardized protocols (e.g., NIH/NCATS guidelines), clarify context-dependent effects. Comparative studies using isogenic cell lines can isolate mechanistic pathways .
Q. What advanced computational methods predict the metabolic stability of this compound?
- Methodological Answer : In silico tools like SwissADME predict metabolic hotspots (e.g., sulfonamide hydrolysis). Molecular dynamics simulations assess cytochrome P450 interactions. Experimental validation via liver microsome assays (human/rat) quantifies half-life (t½) and intrinsic clearance. Introducing electron-withdrawing groups on the phenyl ring can reduce oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
